molecular formula C6H6FN B1303070 4-Fluoro-2-methylpyridine CAS No. 766-16-5

4-Fluoro-2-methylpyridine

Cat. No. B1303070
CAS RN: 766-16-5
M. Wt: 111.12 g/mol
InChI Key: LEJYGRVERQVBLB-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylpyridine, also known as 2-fluoro-4-picoline, is a chemical compound . It is an important structural motif found in numerous bioactive molecules .


Synthesis Analysis

4-Fluoro-2-methylpyridine can be prepared based on Talik’s procedure from 2-amino-5-methylpyridine via diazotization . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-methylpyridine is C6H6FN .


Chemical Reactions Analysis

Pyridine readily reacts with CsSO4F at room temperature producing a mixture of products (2-fluoro-, 2-fluorosulfonate- and 2-chloro- or 2-alkoxy-pyridines) .


Physical And Chemical Properties Analysis

The molecular weight of 4-Fluoro-2-methylpyridine is 111.12 g/mol. It has a topological polar surface area of 12.9 Ų and a complexity of 74.9 . It also has a density of 1.1±0.1 g/cm³, a boiling point of 161.4±20.0 °C at 760 mmHg, and a vapour pressure of 3.0±0.3 mmHg at 25°C .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

4-Fluoro-2-methylpyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Development of Fluorinated Medicinal and Agrochemical Candidates

The compound is used in the development of fluorinated medicinal and agrochemical candidates . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

Agricultural Applications

In the search for new agricultural products with improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings .

Radiotherapy of Cancer

Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer are also presented . These present a special interest as potential imaging agents for various biological applications .

Advanced Gene Editing

4-Fluoro-2-methylpyridine can be used in advanced gene editing . This is a rapidly evolving field that holds promise for treating a wide range of diseases.

Materials Science & Engineering

The compound has applications in materials science and engineering , including the development of new materials with unique properties.

Energy Storage

4-Fluoro-2-methylpyridine can be used in the development of energy storage devices such as batteries and supercapacitors . These devices are critical for a wide range of applications, from electric vehicles to renewable energy systems.

Microbiological Testing

This compound can also be used in microbiological testing , helping to advance our understanding of microorganisms and their roles in various environments.

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .

Mechanism of Action

Target of Action

4-Fluoro-2-methylpyridine, also known as 2-fluoro-4-picoline, is a fluorinated pyridine that has been used in the synthesis of various biologically active compounds . It has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

The mode of action of 4-Fluoro-2-methylpyridine is primarily through its interaction with its target, the p38α mitogen-activated protein kinase. The compound’s fluorine atom, a strong electron-withdrawing substituent, contributes to its interesting and unusual physical, chemical, and biological properties . This makes fluoropyridines less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

The biochemical pathways affected by 4-Fluoro-2-methylpyridine are those involving the p38α mitogen-activated protein kinase. This kinase modulates cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Pharmacokinetics

The compound’s fluorine atom may influence its pharmacokinetic properties, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

The result of the action of 4-Fluoro-2-methylpyridine is the inhibition of the p38α mitogen-activated protein kinase, leading to the modulation of various cellular processes . This can have therapeutic implications in the treatment of diseases like rheumatoid arthritis, psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Action Environment

The action, efficacy, and stability of 4-Fluoro-2-methylpyridine can be influenced by various environmental factors. For instance, the presence of other functional groups in the molecule and the reaction conditions can affect the compound’s reactivity . Furthermore, the compound’s interaction with its target can be influenced by the cellular environment and the presence of other molecules .

properties

IUPAC Name

4-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJYGRVERQVBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376480
Record name 4-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methylpyridine

CAS RN

766-16-5
Record name 4-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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